molecular formula C10H9NO5 B8798499 4-(4-Nitrophenyl)-4-oxobutanoic acid CAS No. 15118-49-7

4-(4-Nitrophenyl)-4-oxobutanoic acid

Cat. No. B8798499
CAS RN: 15118-49-7
M. Wt: 223.18 g/mol
InChI Key: NVQAKPKZYJWBTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Nitrophenyl)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C10H9NO5 and its molecular weight is 223.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(4-Nitrophenyl)-4-oxobutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Nitrophenyl)-4-oxobutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

15118-49-7

Molecular Formula

C10H9NO5

Molecular Weight

223.18 g/mol

IUPAC Name

4-(4-nitrophenyl)-4-oxobutanoic acid

InChI

InChI=1S/C10H9NO5/c12-9(5-6-10(13)14)7-1-3-8(4-2-7)11(15)16/h1-4H,5-6H2,(H,13,14)

InChI Key

NVQAKPKZYJWBTP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)CCC(=O)O)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of ethyl 2-ethoxycarbonyl-4-(4-nitrophenyl)-4-oxobutyrate (6.2 g, 19 mmol) and sulphuric acid (1.0 g) in acetic acid:water (4:1, 50 ml) was stirred at reflux for 4 hours, then concentracted in vacuo to small volume. Dilution with water (100 ml) gave a precipitate which was filtered and dried at 50° C. under vacuum. Purification by chromatography on silica gel eluting with methanol:methylene chloride (3:97) and filtration of the resulting solid from diethyl ether containing a small percentage of methanol gave, after drying under high vacuum, 4-(4-nitrophenyl)-4-oxobutyric acid (2.1 g). 1NMR (DMSO-d6, 300 MHz) δ: 2.62 (t, J=6 Hz, 2H, CH2), 3.33 (t, J=6 Hz, 2H, CH2), 8.22 (d, J=8.5 Hz, 2H, Ar), 8.36 (d, J=8.5 Hz, 2H, Ar), 12.22 (s. 1H, CO2H). Anal. Calculated for C10H9NO5: C, 53.82; H, 4.06; N, 6.28. Found: C, 53.65; H, 4.02; N, 6.21.
Name
ethyl 2-ethoxycarbonyl-4-(4-nitrophenyl)-4-oxobutyrate
Quantity
6.2 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of ethyl 2-ethoxycarbonyl-4-(4-nitrophenyl)-4-oxobutyrate (6.2 g, 19 mmol) and sulphuric acid (1.0 g) in acetic acid:water (4:1, 50 ml) was stirred at reflux for 4 hours, then concentrated in vacuo to small volume. Dilution with water (100 ml) gave a precipitate which was filtered and dried at 50° C. under vacuum. Purification by chromatography on silica gel eluting with methanol:methylene chloride (3:97) and filtration of the resulting solid from diethyl ether containing a small percentage of methanol gave, after drying under high vacuum, 4-(4-nitrophenyl)-4-oxobutyric acid (2.1 g). 1NMR (DMSO-d6, 300 MHz) δ: 2.62 (t, J=6 Hz, 2H, CH2), 3.33 (t, J=6 Hz, 2H, CH2), 8.22 (d, J=8.5 Hz, 2H, Ar), 8.36 (d, J=8.5 Hz, 2H, Ar), 12.22 (s, 1H, CO2H). Anal. Calculated for C10H9NO5 : C, 53.82; H, 4.06; N, 6.28. Found: C, 53.65; H, 4.02; N, 6.21.
Name
ethyl 2-ethoxycarbonyl-4-(4-nitrophenyl)-4-oxobutyrate
Quantity
6.2 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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